1-(2-Chloroethyl)-3-(3-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-4-5-12-9(14)13-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTBVYGKVUTWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Chloroethyl N 3 Fluorophenyl Urea and Its Analogues
Synthetic Approaches for N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea Core Structure
The fundamental approach to constructing the N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea scaffold revolves around the formation of the urea (B33335) linkage between a substituted aniline (B41778) and an isocyanate.
Nucleophilic Addition of Anilines to 2-Chloroethyl Isocyanate
The primary and most direct method for the synthesis of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea is the nucleophilic addition of 3-fluoroaniline (B1664137) to 2-chloroethyl isocyanate. nih.gov This reaction is a classic example of urea synthesis, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isocyanate group.
The general reaction is as follows:

This method is widely applicable to a range of substituted anilines and isocyanates, making it a versatile route for generating a library of urea derivatives. nih.gov The reaction is typically characterized by high yields and straightforward execution.
Optimization of Reaction Parameters and Reagent Selection
While the nucleophilic addition is generally efficient, the optimization of reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring scalability. Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants. Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed to prevent the hydrolysis of the isocyanate. researchgate.net
Temperature: The reaction is often carried out at temperatures ranging from 0 °C to room temperature. researchgate.net Initial cooling of the reaction mixture can help to control the exothermic nature of the addition, followed by stirring at room temperature to ensure completion.
Stoichiometry: A slight excess of the isocyanate is sometimes used to ensure complete consumption of the aniline. prepchem.com
Catalyst: While the reaction often proceeds without a catalyst, bases like triethylamine (B128534) can be used to facilitate the reaction, particularly if the aniline is used as a salt.
The selection of high-purity starting materials, 3-fluoroaniline and 2-chloroethyl isocyanate, is critical to the success of the synthesis. The isocyanate, in particular, should be handled with care due to its reactivity and moisture sensitivity. orgsyn.org
| Parameter | Typical Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, good solubility of reactants |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, ensures reaction completion |
| Reagent Ratio | Near-equimolar or slight excess of isocyanate | Drives reaction to completion |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents moisture contamination and isocyanate degradation |
Downstream Purification and Isolation Techniques for Urea Derivatives
Following the reaction, the crude N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea product requires purification to remove any unreacted starting materials and byproducts. Common purification techniques include:
Filtration: If the product precipitates out of the reaction mixture, it can be isolated by simple filtration.
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the purified urea derivative crystallizes out, leaving impurities in the mother liquor. prepchem.com
Flash Chromatography: For more challenging separations or when a very high degree of purity is required, silica (B1680970) gel flash chromatography is employed. A solvent system of appropriate polarity is used to elute the desired compound from the column. ulaval.ca
The purity and identity of the final product are typically confirmed using a combination of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. nih.gov
Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl and N-H functional groups. nih.gov
Mass Spectrometry (MS): To determine the molecular weight of the compound. nih.gov
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. nih.gov
Rational Design and Synthesis of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea Analogues
The rational design of analogues of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. This often involves modifications to the phenyl ring.
Strategic Bioisosteric Replacements of the Phenyl Moiety
Bioisosteric replacement involves substituting the phenyl ring with other chemical groups that have similar steric and electronic properties, with the aim of enhancing desired biological activities or improving drug-like properties. drughunter.comnih.gov The phenyl ring is a common target for such modifications due to its prevalence in bioactive molecules. acs.orgtandfonline.com
Common bioisosteres for a phenyl ring include:
Heteroaromatic rings: Pyridyl, thienyl, and pyrazolyl groups can be introduced to alter hydrogen bonding capabilities, polarity, and metabolic stability.
Saturated and partially saturated rings: Cyclohexyl or other alicyclic rings can be used to reduce planarity and modify lipophilicity.
Caged structures: Bicyclo[1.1.1]pentane (BCP) has emerged as a non-classical bioisostere that can mimic the geometry of a para-substituted phenyl ring while improving solubility and metabolic stability.
The synthesis of these analogues would follow a similar nucleophilic addition pathway, utilizing the appropriately modified aniline as the starting material.
| Bioisostere Example | Potential Advantage |
| Pyridyl | Improved solubility, potential for new H-bonding interactions |
| Thienyl | Altered electronic properties, potential for different metabolic profile |
| Cyclohexyl | Increased sp³ character, reduced planarity |
| Bicyclo[1.1.1]pentane | Improved metabolic stability and solubility |
Scaffold Hybridization with Established Pharmacophores
Scaffold hybridization involves combining the N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. orientjchem.org The urea moiety itself is considered a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with biological targets. frontiersin.orgnih.govnih.gov
Examples of pharmacophores that could be hybridized with the N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea scaffold include:
Kinase inhibitor fragments: Many approved kinase inhibitors feature a urea or bi-aryl urea hinge-binding motif. mdpi.com
Fragments of other anticancer agents: Incorporating structural elements from other classes of anticancer drugs could lead to multi-targeted agents.
** moieties known to improve pharmacokinetic properties:** For instance, the incorporation of a morpholine (B109124) or piperazine (B1678402) ring can enhance solubility and modulate metabolic stability.
The synthesis of these hybrid molecules would require more complex multi-step synthetic routes, often involving the initial synthesis of a more elaborate aniline derivative containing the desired pharmacophore before the final urea formation step.
Cyclization Reactions for Structural Diversification
The N-(2-chloroethyl)urea moiety is a versatile pharmacophore that can undergo intramolecular cyclization to yield structurally diverse heterocyclic compounds. This transformation is not only a key synthetic strategy but also a crucial activation step for the biological activity of many of its analogues. The primary cyclization product of N-(2-chloroethyl)-N'-(aryl)ureas is the corresponding N-aryl-4,5-dihydrooxazol-2-amine.
Studies have demonstrated that N-phenyl-N'-(2-chloroethyl)ureas (CEUs) can spontaneously cyclize into N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) under physiological conditions. nih.gov This intramolecular cyclization is believed to be the key step that leads to the formation of the active intermediates responsible for protein alkylation. nih.gov Research suggests that these cyclized derivatives are often two- to threefold more active than their linear precursors. nih.gov
The general mechanism for this cyclization involves the nucleophilic attack of the carbonyl oxygen of the urea on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a five-membered oxazoline (B21484) ring. This reaction is often facilitated in a cellular environment. nih.gov
Table 1: Examples of N-(2-Chloroethyl)-N'-(aryl)ureas and their Cyclized Analogues
| Precursor Compound | Cyclized Product | Reference |
| N-(4-Iodophenyl)-N'-(2-chloroethyl)urea | N-(4-Iodophenyl)-4,5-dihydrooxazol-2-amine | |
| N-(4-tert-Butylphenyl)-N'-(2-chloroethyl)urea | N-(4-tert-Butylphenyl)-4,5-dihydrooxazol-2-amine | |
| N-(4-Cyclohexylphenyl)-N'-(2-chloroethyl)urea | N-(4-Cyclohexylphenyl)-4,5-dihydrooxazol-2-amine |
Incorporation of Diverse Aromatic and Aliphatic Substituents
The pharmacological profile of N-(2-chloroethyl)-N'-(aryl)urea analogues can be significantly modulated by the introduction of various substituents on the aromatic ring and the aliphatic side chain. The synthesis of these derivatives generally involves the reaction of a substituted aniline with 2-chloroethyl isocyanate. This straightforward nucleophilic addition allows for the generation of a wide array of analogues with diverse electronic and steric properties.
Systematic structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions for cytotoxic activity. For instance, the presence of a branched alkyl chain or a halogen at the 4-position of the phenyl ring has been shown to be beneficial for activity. researchgate.net
Researchers have explored a variety of substituents to enhance the potency and selectivity of these compounds. The incorporation of hydrophilic moieties, such as ω-hydroxyalkyl groups, on the phenyl ring has been investigated to alter the biodistribution and toxicity profiles of these molecules. ulaval.ca These modifications are achieved by starting with appropriately substituted anilines in the reaction with 2-chloroethyl isocyanate. ulaval.ca
Furthermore, the synthesis of analogues where the N-(2-chloroethyl)urea pharmacophore mimics the trimethoxyphenyl moiety of natural products like combretastatin (B1194345) A-4 has been reported. nih.gov This approach aims to combine the alkylating properties of the chloroethylurea group with the structural features required for binding to specific biological targets.
The introduction of more complex aliphatic and aromatic groups has also been explored. For example, derivatives with bulky and lipophilic substituents such as fluorenyl and indanyl groups have been synthesized and evaluated for their antiproliferative activities. researchgate.net Additionally, the incorporation of heterocyclic aromatic systems, such as benzothiazole, has led to the discovery of potent analogues with promising therapeutic potential.
Table 2: Synthetic Approaches for Diverse N-(2-Chloroethyl)-N'-(aryl)urea Analogues
| Synthetic Strategy | Starting Materials | Resulting Substituents | Reference |
| Nucleophilic addition | Substituted anilines, 2-chloroethyl isocyanate | Halogens, alkyl groups on the phenyl ring | researchgate.net |
| Nucleophilic addition | ω-Hydroxyalkylanilines, 2-chloroethyl isocyanate | Hydroxyalkyl chains on the phenyl ring | ulaval.ca |
| Nucleophilic addition | Amines with bulky aromatic groups, 2-chloroethyl isocyanate | Fluorenyl, indanyl groups | researchgate.net |
| Multi-step synthesis | 2-Aryl-benzothiazol-5-amines, phosgene (B1210022) equivalents, 2-chloroethylamine | Benzothiazole heterocyclic system |
Molecular Mechanisms of Action and Cellular Biology Research on N 2 Chloroethyl N 3 Fluorophenyl Urea Derivatives
Investigation of Primary Molecular Targets
Research into the molecular pharmacology of N-phenyl-N'-(2-chloroethyl)urea derivatives has identified key cellular components that are covalently modified by these compounds. This direct interaction with primary molecular targets is fundamental to their biological activity. The primary targets include both cytoskeletal proteins, which are crucial for cell division and structure, and other proteins involved in cellular stress responses and regulation.
Acylation of β-Tubulin at the Colchicine-Binding Site
The principal mechanism of action for many N-phenyl-N'-(2-chloroethyl)urea derivatives is their direct and covalent interaction with β-tubulin, a subunit of microtubules. researchgate.netnih.gov This interaction occurs near the colchicine-binding site, a critical region for microtubule dynamics. researchgate.netnih.gov The chemical reaction involves the acylation of a specific amino acid residue, glutamic acid 198 (Glu198), on the β-tubulin subunit. researchgate.netnih.gov This covalent modification is a distinguishing feature of this class of compounds and leads to significant alterations in microtubule structure and function.
Microtubules are dynamic polymers that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process essential for various cellular functions, including the formation of the mitotic spindle during cell division. The acylation of Glu198 by CEUs disrupts these dynamics, leading to the depolymerization of microtubules. researchgate.netnih.gov This interference with microtubule stability ultimately inhibits the proper formation and function of the mitotic spindle, causing a cell cycle arrest, typically in the G2/M phase, and can subsequently lead to apoptosis (programmed cell death). nih.govresearchgate.net
Table 1: Effects of N-phenyl-N'-(2-chloroethyl)urea Derivatives on Microtubule Dynamics
| Feature | Observation | Implication |
| Binding Site | Colchicine-binding site on β-tubulin | Competes with colchicine (B1669291), indicating a shared interaction domain. |
| Covalent Modification | Acylation of Glutamic Acid 198 (Glu198) | Irreversible binding leading to altered tubulin function. |
| Microtubule State | Induces depolymerization | Disruption of the cellular microtubule network. |
| Cell Cycle Progression | Arrest in G2/M phase | Inhibition of cell division at the mitotic stage. |
Note: This table summarizes general findings for the CEU class of compounds. Specific quantitative data for 1-(2-Chloroethyl)-3-(3-fluorophenyl)urea are not available in the reviewed literature.
A key indicator of microtubule stability is the post-translational modification of α-tubulin, specifically the acetylation of the lysine (B10760008) residue at position 40 (Lys40). nih.govnih.gov Stable, long-lived microtubules are typically characterized by high levels of α-tubulin acetylation. Conversely, dynamic or depolymerized microtubules exhibit lower levels of this modification. Research has demonstrated that the disruption of microtubule stability by CEU derivatives, as a consequence of β-tubulin acylation, correlates with a significant decrease in the acetylation of α-tubulin at Lys40. researchgate.netnih.gov This hypoacetylation serves as a biochemical marker for the microtubule-destabilizing effects of this class of compounds.
Covalent Binding to Non-Tubulin Cellular Proteins
While β-tubulin is a primary target, studies have revealed that N-phenyl-N'-(2-chloroethyl)urea derivatives can also covalently bind to other cellular proteins. nih.govnih.gov This broader reactivity suggests that the cellular effects of these compounds may not be solely attributable to their impact on the microtubule cytoskeleton. The identification of these non-tubulin targets has opened new avenues for understanding their complete mechanism of action and potential therapeutic applications.
Certain derivatives of N-phenyl-N'-(2-chloroethyl)urea have been found to interact with Thioredoxin Isoform 1 (Trx-1). nih.gov Trx-1 is a critical enzyme in maintaining the cellular redox balance and is involved in various cellular processes, including cell growth and apoptosis. The interaction with CEUs can abrogate the nuclear translocation of Trx-1, which is a crucial step for its function in regulating transcription factors. nih.gov This interference with the thioredoxin system can lead to an arrest of the cell cycle in the G0/G1 phase, a distinct effect from the G2/M arrest typically associated with microtubule disruption. nih.gov
Prohibitin 1 (PHB1) is another non-tubulin protein that has been identified as a target for some CEU derivatives. nih.govnih.gov Prohibitin 1 is a multifunctional protein implicated in cell cycle progression, apoptosis, and mitochondrial function. Specific CEU analogues have been shown to alkylate PHB1, and this interaction is associated with a G1/S phase cell cycle block. nih.govnih.gov This finding suggests that the specific cellular outcome of treatment with a CEU derivative may depend on its relative affinity for different protein targets.
Table 2: Summary of Known Molecular Interactions of the N-phenyl-N'-(2-chloroethyl)urea (CEU) Class
| Target Protein | Specific Residue(s) Targeted (if known) | Consequence of Interaction | Reference(s) |
| β-Tubulin | Glutamic Acid 198 (Glu198) | Disruption of microtubule polymerization, G2/M cell cycle arrest, hypoacetylation of α-tubulin Lys40. | researchgate.netnih.gov |
| Thioredoxin Isoform 1 | Not specified in detail | Inhibition of nuclear translocation, G0/G1 cell cycle arrest. | nih.gov |
| Prohibitin 1 | Not specified in detail | Alkylation of the protein, G1/S cell cycle arrest. | nih.govnih.gov |
Note: This table represents a summary of findings for the broader class of CEU compounds. Specific research confirming these interactions for this compound is not available in the reviewed literature.
Effects on Mitochondrial Voltage-Dependent Anion Channel 1 (VDAC1)
The voltage-dependent anion channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites, and it is also implicated in apoptosis. researchgate.netnih.gov Research into the interactions of various compounds with VDAC1 is an active area of investigation for therapeutic development. nih.gov However, no studies were identified that specifically investigate the effects of this compound on VDAC1.
Disruption of Specific Intracellular Signaling Pathways (e.g., STAT1)
The Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the JAK/STAT signaling pathway, which is essential for mediating cellular responses to interferons and other cytokines. Its role in immunity and cancer is well-established. A search for literature detailing the effects of this compound on the STAT1 signaling pathway did not yield any specific findings.
Cellular Responses and Biological Activities (In Vitro Studies)
In vitro studies are fundamental for characterizing the biological activities of novel chemical entities. These assays typically involve treating cultured cells with the compound of interest and observing its effects on cell proliferation, viability, and other cellular functions.
Evaluation of Antiproliferative Activity in Various Cancer Cell Lines
The antiproliferative activity of a compound is its ability to inhibit cell growth. This is a common endpoint measured in cancer research to identify potential therapeutic agents. While a range of N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives have demonstrated antiproliferative and cytocidal activities across various cancer cell lines, nih.govnih.gov no specific data for this compound was found. The antiproliferative effects of related compounds are generally attributed to mechanisms such as the disruption of microtubules. nih.gov
To illustrate the type of data typically generated in such studies, the following table shows the antiproliferative activity of other N-aryl-N'-(2-chloroethyl)urea derivatives against the LoVo human colon cancer cell line.
| Compound Name | ID₅₀ (µM) |
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 28 |
| 4-methyl (3-(2-chloroethyl) ureido) benzene | 20 |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | 4 |
| Chlorambucil (Reference) | 21 |
| CCNU (Reference) | 45 |
| Source: Anticancer Research, 1988. nih.gov |
Characterization of Cytostatic and Cytocidal Effects
Cytostatic effects refer to the inhibition of cell proliferation without causing cell death, whereas cytocidal effects involve the killing of cells. Distinguishing between these two effects is crucial for understanding a compound's mechanism of action. Although studies on related CEU compounds have characterized such effects, nih.gov no specific information regarding the cytostatic or cytocidal properties of this compound is available in the reviewed literature.
Assessment of Activity Against Drug-Resistant Cell Lines
The development of resistance to chemotherapy is a major challenge in cancer treatment. Therefore, assessing the activity of new compounds against drug-resistant cell lines is a critical step in their evaluation. No studies were found that specifically assessed the efficacy of this compound against any drug-resistant cancer cell lines.
Cell Cycle Progression Analysis
The impact of N-(2-Chloroethyl)-N'-(aryl)urea derivatives on cell cycle progression is a key area of investigation into their mechanism of action. Research has revealed that these compounds can induce cell cycle arrest at different phases, primarily dependent on the specific chemical structure of the derivative.
A predominant effect observed for many N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives is the induction of cell cycle arrest in the G2/M phase. nih.gov This has been attributed to their activity as antimitotic agents that disrupt microtubule dynamics. nih.govaacrjournals.orgresearchgate.net By covalently binding to β-tubulin, these compounds lead to the depolymerization of microtubules, which are essential components of the mitotic spindle required for cell division. nih.govaacrjournals.orgresearchgate.net This disruption prevents the proper formation of the mitotic spindle, thereby halting the cell cycle at the G2/M checkpoint. nih.gov
Flow cytometric analysis of various cancer cell lines treated with novel N-phenyl-N'-(2-chloroethyl)urea derivatives has confirmed their antimitotic activity, showing an accumulation of cells in the G2/M phase. nih.gov This mechanism is a hallmark of several effective chemotherapeutic agents.
| Compound/Derivative Class | Cell Line(s) | Observed Effect on Cell Cycle | Primary Mechanism | Reference(s) |
|---|---|---|---|---|
| N-phenyl-N'-(2-chloroethyl)urea analogues | Various human tumor cell lines | G2/M phase arrest | Antimitotic; microtubule disruption | nih.gov |
| 4-tert-butyl-[3-(2-chloroethyl)ureido]phenyl (tBCEU) | Endothelial and tumor cells | Inhibition of proliferation | Microtubule depolymerization | nih.govaacrjournals.orgresearchgate.net |
| 4-iodo-[3-(2-chloroethyl)ureido]phenyl (ICEU) | Endothelial and tumor cells | Inhibition of proliferation | Microtubule depolymerization | nih.govaacrjournals.orgresearchgate.net |
| Cycloalkyl-substituted aryl chloroethylureas (select derivatives) | MCF-7, M21, HT-29 | G2/M phase arrest | Not specified | nih.gov |
While G2/M arrest is a common finding for many CEU derivatives, direct evidence for S-phase arrest specifically for this compound has not been prominently reported in the reviewed literature. However, studies on other derivatives within the broader class of N-aryl-N'-(2-chloroethyl)ureas have shown the potential for arrest at other phases of the cell cycle. For instance, certain cycloalkyl-substituted aryl chloroethylureas have been found to block cell division in the G0/G1 phase. nih.gov This G0/G1 arrest is thought to occur through a mechanism distinct from microtubule disruption, possibly involving the alkylation of thioredoxin-1 and modulation of its activity. nih.gov
It is important to note that the specific substitution on the phenyl ring of the CEU molecule can significantly influence its biological activity and the phase at which it arrests the cell cycle. Therefore, while information on S-phase arrest for the 3-fluorophenyl derivative is not available, the diverse activities of other analogues suggest that the mechanism of action can be nuanced and structure-dependent.
Angiogenesis Modulation in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several studies have demonstrated that N-phenyl-N'-(2-chloroethyl)urea derivatives possess antiangiogenic properties. These compounds have been shown to inhibit the proliferation and migration of endothelial cells in vitro in a dose-dependent manner. nih.govaacrjournals.orgresearchgate.net
The antiangiogenic effects of these compounds are linked to their primary mechanism of microtubule disruption. By interfering with the microtubule network in endothelial cells, these agents can inhibit the cellular processes necessary for the formation of new blood vessels. In vivo studies using models such as the Matrigel plug angiogenesis assay have confirmed the ability of certain CEU derivatives to block blood vessel formation. nih.govaacrjournals.orgresearchgate.net
| Compound | Model | Observed Antiangiogenic Effect | Reference(s) |
|---|---|---|---|
| 4-tert-butyl-[3-(2-chloroethyl)ureido]phenyl (tBCEU) | In vitro (endothelial cells) | Inhibition of migration and proliferation | nih.govaacrjournals.orgresearchgate.net |
| 4-iodo-[3-(2-chloroethyl)ureido]phenyl (ICEU) | In vitro (endothelial cells) | Inhibition of migration and proliferation | nih.govaacrjournals.orgresearchgate.net |
| 4-iodo-[3-(2-chloroethyl)ureido]phenyl (ICEU) | In vivo (Matrigel plug assay) | Potent inhibition of bFGF-induced blood vessel formation | aacrjournals.org |
Induction of DNA Damage, including Double-Strand Breaks
The potential for this compound to induce DNA damage, specifically double-strand breaks, has not been detailed in the available scientific literature. While the 2-chloroethyl moiety is a feature of some known DNA alkylating agents, studies on the broader class of N-aryl-N'-(2-chloroethyl)ureas suggest that their primary mode of action is not through direct DNA damage. In fact, some potent CEU derivatives have been characterized as weak alkylators and non-DNA-damaging agents, with their cytotoxic effects attributed to microtubule depolymerization via the alkylation of β-tubulin. nih.gov
Regulation of Specific Gene Expression (e.g., Leptin)
There is currently no available research data to suggest that this compound or its derivatives have a regulatory effect on the expression of the leptin gene. The primary mechanisms of action identified for this class of compounds are related to microtubule dynamics and cell cycle progression, with no studies to date linking them to the signaling pathways that control leptin expression.
Structure Activity Relationship Sar and Computational Chemistry Studies of N 2 Chloroethyl N 3 Fluorophenyl Urea Analogues
Determinants of Biological Activity through Structural Modifications
Impact of Fluoro-Substitution Position on the Phenyl Ring
The position of the fluorine atom on the phenyl ring is a critical determinant of the biological activity of these urea (B33335) derivatives. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring significantly influence the cytotoxic potency of N-aryl-N'-(2-chloroethyl)ureas (CEUs). While a variety of substituents have been explored, the presence of a halogen, such as fluorine, at the 4-position (para) of the phenyl ring has been shown to be particularly important for ensuring significant cytotoxicity. nih.gov
The electronic properties and the position of the fluoro-substituent can modulate the molecule's interaction with its biological target. The specific impact of ortho-, meta-, and para-positioning of the fluorine atom influences the electron distribution across the aromatic ring, which in turn can affect binding affinity and reactivity. Although the 3-fluoro substitution is the focus of the parent compound, comparative studies with 2-fluoro and 4-fluoro analogues are crucial for a comprehensive understanding of the SAR.
| Substitution Position | Relative Biological Activity | Key Research Findings |
| Ortho (2-position) | Varies | Can introduce steric hindrance, potentially affecting the optimal conformation for binding. |
| Meta (3-position) | Significant | The specific electronic effects of the meta-position contribute to the overall activity profile of the lead compound. |
| Para (4-position) | Often Optimal | A halogen at this position has been identified as a requirement for significant cytotoxicity in broader N-aryl-N'-(2-chloroethyl)urea series. nih.gov |
Importance of the 2-Chloroethyl Moiety as an Electrophilic Center
The 2-chloroethyl moiety is an indispensable feature for the biological activity of this class of compounds, acting as a potent electrophilic center. This functional group is crucial for the covalent modification of biological macromolecules. nih.gov The mechanism of action involves the intramolecular cyclization of the N-(2-chloroethyl)urea to form a highly reactive aziridinium (B1262131) ion intermediate. This charged intermediate is then susceptible to nucleophilic attack by amino acid residues within the target protein, leading to irreversible alkylation and subsequent inhibition of protein function.
This covalent binding is a key aspect of the compound's cytotoxic effects. Research has confirmed that the N'-2-chloroethyl moiety is a requisite for significant bioactivity in this series of urea derivatives. nih.gov The electrophilic nature of this group allows for the formation of stable covalent bonds with the target, leading to a prolonged and often irreversible biological response.
Conformational Preferences and Stereochemical Influence of the Urea Bridge
Studies on related N-aryl-N'-2-chloroethylureas have revealed that the introduction of chirality can lead to enantio-dependent cytotoxicity. For instance, the presence of a branched alkylating chain, such as an N'-(1-methyl-2-chloro)ethyl group, resulted in cytotoxic activity that was dependent on the stereoisomer. This suggests that the stereochemical arrangement around the urea bridge and its substituents can significantly impact the interaction with the biological target, leading to differences in potency between enantiomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To gain a more quantitative understanding of the relationship between the chemical structure and biological activity of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea analogues, researchers have employed sophisticated computational techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These 3D-QSAR methods provide detailed insights into the steric, electrostatic, and other physicochemical properties that govern the activity of these compounds.
Application of Comparative Molecular Field Analysis (CoMFA)
CoMFA is a powerful computational tool used to develop 3D-QSAR models by correlating the biological activity of a series of compounds with their 3D steric and electrostatic fields. In the study of N-phenyl-N'-(2-chloroethyl)ureas, CoMFA has been successfully applied to understand the structural requirements for their cytotoxic effects. nih.gov
The CoMFA models are represented by 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
Steric Fields: Green contours in a CoMFA map indicate regions where bulky substituents are favored, while yellow contours suggest that less bulky groups would be beneficial for activity.
Electrostatic Fields: Blue contours identify areas where positive charges are preferred, whereas red contours indicate that negative charges would increase activity.
For a series of 56 structurally related N-phenyl-N'-(2-chloroethyl)urea derivatives, a robust CoMFA model was developed with a cross-validated r² (q²) value between 0.639 and 0.743, indicating good internal predictive ability. nih.gov These models provide a visual and quantitative guide for designing new analogues with potentially improved potency.
| CoMFA Field | Contribution to Activity | Interpretation of Contour Maps |
| Steric | Significant | Green contours suggest where to add bulk for improved activity; yellow contours indicate regions of steric hindrance. |
| Electrostatic | Significant | Blue contours highlight areas for electropositive groups; red contours suggest favorable placement of electronegative groups. |
Utilization of Comparative Molecular Similarity Index Analysis (CoMSIA)
CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive picture of the molecular features influencing biological activity. CoMSIA models for N-phenyl-N'-(2-chloroethyl)urea derivatives have complemented the findings from CoMFA and offered additional insights. nih.gov
The CoMSIA contour maps provide a detailed roadmap for structural modifications:
Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups enhance activity, while white contours suggest that hydrophilic groups are preferred.
Hydrogen Bond Donor Fields: Cyan contours highlight areas where hydrogen bond donors are favorable, and purple contours show where they are unfavorable.
Hydrogen Bond Acceptor Fields: Magenta contours indicate favorable regions for hydrogen bond acceptors, while red contours suggest they would be detrimental.
Similar to the CoMFA models, the CoMSIA models for the N-phenyl-N'-(2-chloroethyl)urea series demonstrated good predictive power, with cross-validated r² values also in the range of 0.639 to 0.743. nih.gov The combination of CoMFA and CoMSIA provides a powerful and detailed framework for understanding the structure-activity relationships of these compounds and for the rational design of new, more effective analogues.
| CoMSIA Field | Contribution to Activity | Interpretation of Contour Maps |
| Steric | Important | Green contours favor bulk; yellow contours indicate steric clashes. |
| Electrostatic | Important | Blue contours favor positive charge; red contours favor negative charge. |
| Hydrophobic | Contributes | Yellow contours indicate favorable hydrophobic regions; white contours suggest hydrophilic areas. |
| H-Bond Donor | Contributes | Cyan contours show where H-bond donors are beneficial; purple contours indicate unfavorable positions. |
| H-Bond Acceptor | Contributes | Magenta contours highlight favorable H-bond acceptor regions; red contours indicate unfavorable positions. |
Development of Predictive Models for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.netwikipedia.org These models are instrumental in predicting the efficacy of new, unsynthesized analogues, thereby streamlining the drug discovery process. nih.gov For N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea analogues, QSAR studies have been employed to build predictive models for their biological efficacy, often focusing on their antiproliferative activities against various cancer cell lines. nih.govnih.gov
The development of these models typically involves the calculation of a wide array of molecular descriptors for each analogue. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. chalcogen.ro By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, researchers can identify the descriptors that have the most significant correlation with biological activity. nih.govnih.gov
For instance, a hypothetical QSAR model for a series of N-(2-Chloroethyl)-N'-(aryl)urea analogues might take the form of the following equation:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where:
log(1/IC₅₀) represents the biological activity (the inverse of the half-maximal inhibitory concentration).
logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
MR is the molar refractivity, a steric descriptor.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The predictive power of such models is rigorously assessed through internal and external validation techniques to ensure their robustness and reliability in forecasting the activity of novel compounds. mdpi.com
Correlation of Electronic and Steric Parameters with Activity
In the context of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea and its analogues, both electronic and steric parameters of the substituents on the phenyl ring have been shown to significantly influence their biological activity. researchgate.net
Electronic Parameters: The electronic nature of the substituents can modulate the reactivity of the entire molecule. For example, electron-withdrawing groups on the phenyl ring can increase the electrophilic character of the molecule. nih.gov This enhanced electrophilicity can facilitate the alkylating activity of the 2-chloroethyl group, which is a key mechanism of action for this class of compounds. nih.gov Studies have shown a correlation between electronic descriptors, such as the Hammett constant (σ) or calculated atomic charges, and the antiproliferative activity of these urea derivatives. nih.gov
Steric Parameters: The size and shape of the substituents, quantified by steric parameters like molar refractivity (MR) or Taft's steric parameter (Es), also play a crucial role. The volume and spatial arrangement of the substituent can affect the binding of the molecule to its biological target, such as the colchicine-binding site on β-tubulin. researchgate.net A bulky substituent at a particular position might either enhance or hinder the binding affinity depending on the topology of the binding pocket. For example, some studies on related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have indicated that a branched alkyl chain at the 4-position of the phenyl ring can contribute to significant cytotoxicity. researchgate.net
The interplay between electronic and steric effects is often complex. A substituent that is electronically favorable might be sterically unfavorable, and vice versa. Therefore, a multiparameter approach, as seen in Hansch analysis, is often necessary to deconvolute these effects and establish a clear correlation with biological activity.
Interactive Data Table: Physicochemical Parameters and Biological Activity of Hypothetical Analogues
Below is a hypothetical data table illustrating the correlation between physicochemical parameters and the biological activity of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea analogues.
| Analogue | Substituent (R) | logP | LUMO (eV) | MR (cm³/mol) | IC₅₀ (µM) |
| 1 | H | 2.5 | -1.2 | 45.0 | 10.5 |
| 2 | 4-Cl | 3.2 | -1.5 | 50.2 | 5.2 |
| 3 | 4-CH₃ | 3.0 | -1.1 | 50.3 | 8.9 |
| 4 | 4-NO₂ | 2.3 | -2.0 | 51.5 | 2.1 |
| 5 | 3,4-diCl | 3.9 | -1.7 | 55.4 | 3.7 |
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Computational Assessment of Binding to β-Tubulin Colchicine-Binding Site
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea and its analogues, a primary biological target is β-tubulin, specifically at or near the colchicine-binding site. nih.govnih.gov Docking studies have been instrumental in elucidating the potential binding modes of these compounds within this pocket. researchgate.net
These computational assessments typically involve:
Preparation of the protein structure: A high-resolution crystal structure of tubulin, often in complex with a known ligand, is obtained from a protein data bank.
Ligand preparation: The 3D structure of the N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea analogue is generated and its energy is minimized.
Docking simulation: A docking algorithm is used to explore various possible conformations of the ligand within the defined binding site of β-tubulin. The algorithm scores these poses based on a scoring function that estimates the binding affinity.
Results from such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the urea moiety is capable of forming hydrogen bonds with amino acid residues in the binding site, while the phenyl ring can engage in hydrophobic interactions. mdpi.comberkeley.edu Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic stability of the complex over time. nih.gov
Prediction of Interactions with Other Protein Targets
While β-tubulin is a well-established target, computational methods can also be used to predict potential interactions of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea with other protein targets, a process sometimes referred to as target fishing or reverse docking. nih.gov This can be particularly useful for understanding off-target effects or identifying novel mechanisms of action.
Approaches for predicting interactions with other protein targets include:
Similarity-based methods: These methods compare the query molecule to a database of compounds with known protein targets. If the molecule is structurally similar to a known ligand for a particular protein, it is inferred that the query molecule might also interact with that protein.
Docking-based methods: The compound can be docked against a panel of different protein structures to identify those with which it has a high predicted binding affinity. nih.gov
Machine learning approaches: Computational chemogenomic models integrate information about both the chemical space of ligands and the genomic space of targets to predict new drug-target interactions. nih.govnih.gov
These predictive methods can generate hypotheses about new protein targets that can then be validated experimentally. rsc.org
Analysis of Hydrogen Bonding and Hydrophobic Interactions
A detailed analysis of the non-covalent interactions between N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea and its protein targets is crucial for understanding the basis of its biological activity. researchgate.netrsc.orgnih.gov
Hydrogen Bonding: The urea functional group is a key pharmacophoric feature, acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). mdpi.comnih.gov This allows it to form multiple hydrogen bonds with amino acid residues in the binding pocket of a target protein. nih.govmdpi.com These directional interactions are critical for the specificity and stability of the binding. For example, within the colchicine-binding site of β-tubulin, the urea moiety can form hydrogen bonds with residues such as glutamic acid. nih.gov
Computational tools can be used to visualize and quantify these interactions, providing a detailed picture of the molecular recognition process. researchgate.net This understanding is invaluable for the rational design of new analogues with improved potency and selectivity. researchgate.net
Bioisosteric Rationale in N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea Design
Bioisosterism refers to the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comu-tokyo.ac.jpresearchgate.net This is a widely used approach in drug design to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. nih.govdrughunter.com
In the design of analogues of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea, bioisosteric replacements can be applied to various parts of the molecule:
The Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different hydrophobic and electronic interactions within the binding pocket. cambridgemedchemconsulting.com
The Fluorine Substituent: The fluorine atom can be replaced with other halogens (Cl, Br) or small functional groups (e.g., -CH₃, -CN, -OH) to fine-tune the electronic and steric properties of the molecule. cambridgemedchemconsulting.com
The Urea Linker: The urea moiety itself can be replaced with bioisosteres such as thiourea (B124793), guanidine (B92328), or certain five-membered heterocyclic rings that can mimic its hydrogen bonding capabilities. nih.govnih.gov
The 2-Chloroethyl Group: While this group is crucial for the alkylating activity of many of these compounds, modifications or replacements could be explored to alter the reactivity and selectivity of the molecule. nih.gov
Interactive Data Table: Examples of Bioisosteric Replacements
The following table provides hypothetical examples of bioisosteric replacements in the N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea scaffold.
| Original Group | Bioisosteric Replacement | Rationale |
| Phenyl | Pyridyl | Modulate solubility and hydrogen bonding potential. |
| -F | -Cl | Increase lipophilicity and alter electronic properties. |
| -F | -OH | Introduce hydrogen bonding capability. |
| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Alter hydrogen bonding geometry and electronic character. |
| Urea (-NH-CO-NH-) | Amide (-CH₂-CO-NH-) | Investigate the importance of the second N-H donor. |
Bioisosteric Mimicry of Combretastatin (B1194345) A-4 Pharmacophore
A key strategy in the design of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea analogues has been the principle of bioisosteric mimicry of the Combretastatin A-4 (CA-4) pharmacophore. nih.govulaval.ca Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization. Its structure features a trimethoxyphenyl (TMP) ring, which is crucial for its binding to the colchicine (B1669291) site on β-tubulin.
Researchers have hypothesized that the N-phenyl-N'-(2-chloroethyl)urea (CEU) moiety can act as a bioisostere for the TMP ring of CA-4. ulaval.cascirp.org This hypothesis is based on the structural similarities and the potential for the CEU group to engage in similar interactions within the colchicine-binding site. To investigate this, a series of novel N-phenyl-N'-(2-chloroethyl)urea derivatives were synthesized as potential mimics of the CA-4 structure. nih.govulaval.ca
These hybrid compounds were designed to combine the pharmacophoric elements of both CEU and CA-4 with the aim of inducing both cell growth inhibition and irreversible inactivation of the colchicine-binding site. ulaval.ca Biological evaluations confirmed that these analogues can indeed inhibit cell growth at the micromolar level in various human tumor cell lines. nih.govulaval.ca Flow cytometric analysis revealed that these compounds act as antimitotic agents, causing cell cycle arrest in the G2/M phase, a characteristic effect of tubulin polymerization inhibitors. nih.govulaval.ca
Furthermore, covalent binding of these CEU analogues to the colchicine-binding site of β-tubulin was confirmed using techniques such as SDS-PAGE and competition assays. nih.govulaval.ca This covalent interaction, a hallmark of the CEU class of compounds, provides strong evidence that the N-phenyl-N'-(2-chloroethyl)urea pharmacophore effectively mimics the trimethoxyphenyl moiety of Combretastatin A-4, validating the bioisosteric approach in the design of these potent antimitotic agents. ulaval.ca
Influence of Aromatic Ring Substitution Patterns on Potency and Selectivity
The substitution pattern on the aromatic ring of N-(2-Chloroethyl)-N'-phenylurea analogues plays a critical role in determining their potency and selectivity. researchgate.net Systematic studies have revealed that the nature and position of substituents significantly influence the biological activity of these compounds. researchgate.net
The biological activity of these aromatic urea derivatives is closely related to the nature and position of the alkyl substituents on the aromatic ring. researchgate.net For instance, the introduction of cycloalkyl, substituted cycloalkyl, or cycloalkoxy groups at the meta (position 3) or para (position 4) of the phenyl ring has been shown to result in compounds that inhibit the nuclear translocation of thioredoxin-1 (Trx-1) and arrest the cell cycle in the G0/G1 phase. researchgate.net In contrast, analogues with a fused aromatic ring, an aliphatic chain, or a fused aliphatic ring at these positions tend to alkylate β(II)-tubulin without affecting Trx-1. researchgate.net
The presence of a halogen atom on the aromatic ring has also been found to be a key determinant of activity. For example, N-(4-iodophenyl)-N'-(2-chloroethyl)urea demonstrated a rapid and dose-dependent uptake by cancer cells, suggesting that halogen substitution can influence the pharmacokinetic properties of these compounds. researchgate.net
General SAR studies on related tubulin inhibitors have provided further insights. It has been observed that electron-donating substituents, such as methoxy (B1213986) (OCH₃) and methyl (CH₃) groups, on the phenyl ring can enhance tubulin inhibitory activity. mdpi.com Conversely, the introduction of electron-withdrawing groups like fluoro (F), chloro (Cl), bromo (Br), and nitro (NO₂) on the phenyl ring often leads to reduced or complete loss of activity. mdpi.com
The following table summarizes the influence of various aromatic ring substitution patterns on the biological activity of N-(2-Chloroethyl)-N'-phenylurea analogues and related compounds.
| Substitution Pattern | Position | Effect on Biological Activity | Reference |
| Cycloalkyl, Substituted Cycloalkyl, Cycloalkoxy | 3 or 4 | Inhibition of Trx-1 nuclear translocation, G0/G1 cell cycle arrest | researchgate.net |
| Fused Aromatic Ring, Aliphatic Chain, Fused Aliphatic Ring | 3 or 4 | Alkylation of β(II)-tubulin | researchgate.net |
| Iodo | 4 | Rapid and dose-dependent cellular uptake | researchgate.net |
| Electron-Donating Groups (e.g., OCH₃, CH₃) | Various | Enhanced tubulin inhibitory activity | mdpi.com |
| Electron-Withdrawing Groups (e.g., F, Cl, Br, NO₂) | Various | Reduced or loss of activity | mdpi.com |
These findings underscore the importance of the aromatic ring's substitution pattern in fine-tuning the potency and mechanism of action of this class of compounds, providing a roadmap for the design of more effective and selective analogues.
Effect of Alkyl Chain Length and Branching on Biological Profiles
Modifications to the alkyl chain of the N'-(2-chloroethyl) moiety in N-aryl-N'-(2-chloroethyl)ureas (CEUs) have a profound impact on their biological profiles, particularly their cytotoxicity and mechanism of action. nih.gov Research has demonstrated that both the length and branching of this alkyl chain are critical determinants of the compound's antiproliferative activity. nih.govresearchgate.net
A significant enhancement in cytotoxicity was achieved by introducing a branched alkylating chain. nih.gov Specifically, the replacement of the N'-(2-chloroethyl) group with an N'-(1-methyl-2-chloro)ethyl group resulted in highly potent CEU analogues. nih.gov The cytotoxic activity of these branched derivatives was found to be enantiomer-dependent, indicating a specific stereochemical requirement for their interaction with the biological target. nih.gov These compounds induce their effects through the specific alkylation of β-tubulin, leading to the disruption of microtubules and subsequent mitotic arrest. nih.gov The structural modifications in these branched analogues were shown to significantly improve the kinetics of β-tubulin alkylation, with some derivatives displaying enhanced antiproliferative activity due to a faster reaction with β-tubulin. nih.gov
The length of an alkyl side chain attached to the aromatic ring also influences the biological activity. In a study investigating N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas, it was found that the length of the ω-hydroxyalkyl chain played a role in the compound's potency. researchgate.net Among the synthesized derivatives, those with a pentyl side chain (a five-carbon chain) exhibited potent activity. researchgate.net These pentyl-substituted CEUs were confirmed to covalently bind to β-tubulin and induce cell cycle arrest in the G2/M phase, consistent with the mechanism of action of other potent CEU derivatives. researchgate.net
The table below details the effects of alkyl chain modifications on the biological activity of N-(2-Chloroethyl)-N'-phenylurea analogues.
| Alkyl Chain Modification | Specific Moiety | Effect on Biological Activity | Reference |
| Branching | N'-(1-methyl-2-chloro)ethyl | Highly potent cytotoxicity, Enantio-dependent activity, Improved kinetics of β-tubulin alkylation | nih.gov |
| ω-Hydroxylated Alkyl Chain on Aromatic Ring | Pentyl | Covalent binding to β-tubulin, G2/M cell cycle arrest | researchgate.net |
These results highlight that strategic modifications to the alkyl chain, including branching and altering the length of substituents on the aromatic ring, are effective approaches for optimizing the biological profiles of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea analogues as potent antimitotic agents.
Advanced Research Methodologies and Analytical Techniques for N 2 Chloroethyl N 3 Fluorophenyl Urea Investigation
Spectroscopic Methods for Structural Elucidation and Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The analysis of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea would reveal characteristic absorption bands corresponding to its distinct structural components. Based on data from urea (B33335) and its derivatives, the expected vibrational frequencies are well-defined. researchgate.netresearchgate.net The key absorptions for this compound would be anticipated in the regions outlined in the table below, confirming the presence of the urea backbone, the chloroethyl group, and the fluorophenyl ring. ulaval.canist.gov
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Urea) | Stretching | 3300 - 3450 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Urea Amide I) | Stretching | 1630 - 1680 |
| N-H (Urea Amide II) | Bending | 1550 - 1640 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Urea) | Stretching | 1400 - 1460 |
| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 |
| C-Cl (Alkyl Halide) | Stretching | 600 - 800 |
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H-NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea, distinct signals would be expected for the protons on the ethyl chain, the two urea N-H protons, and the protons on the aromatic ring. Analysis of similar structures suggests the chemical shifts would appear in the regions specified below. ulaval.canih.gov
| Proton (¹H) Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-H (Aromatic) | 6.8 - 7.7 | Multiplet (m) |
| Ar-NH -C=O | ~8.2 - 8.6 | Broad Singlet (br s) |
| C=O-NH -CH₂ | ~6.0 - 6.5 | Triplet (t) |
| NH-CH₂-CH₂ -Cl | ~3.6 - 3.8 | Triplet (t) |
| NH-CH₂ -CH₂-Cl | ~3.5 - 3.7 | Quartet or Multiplet (q or m) |
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals would include the carbonyl carbon of the urea, the two aliphatic carbons of the chloroethyl group, and the six aromatic carbons. The carbon atom directly bonded to fluorine would exhibit a large coupling constant (¹JCF). ulaval.canih.gov
| Carbon (¹³C) Environment | Predicted Chemical Shift (δ, ppm) |
| C =O (Urea) | 155 - 158 |
| C -F (Aromatic) | 160 - 164 (with large C-F coupling) |
| Ar-C (Aromatic) | 105 - 142 |
| NH-C H₂-CH₂-Cl | 42 - 45 |
| NH-CH₂-C H₂-Cl | 40 - 43 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea (C₉H₁₀ClFN₂O), HRMS would verify its molecular formula. A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show two peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 intensity ratio, characteristic of a compound containing a single chlorine atom. ulaval.canih.gov
| Ion | Formula | Predicted Exact Mass (m/z) |
| [M]⁺ | C₉H₁₀³⁵ClFN₂O | 216.0466 |
| [M+H]⁺ | C₉H₁₁³⁵ClFN₂O | 217.0544 |
| [M+Na]⁺ | C₉H₁₀³⁵ClFN₂ONa | 239.0363 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, both for analytical assessment of purity and for purification on a larger scale.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. For phenyl urea compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov A typical method would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724). Due to the polar nature of the urea group, alternative methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) might also be employed to achieve better retention and separation. chromforum.org
| Parameter | Typical Conditions for Phenyl Urea Analysis |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile / Water (Gradient Elution) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~245 nm nih.gov |
| Column Temperature | 25 - 40 °C |
For the isolation and purification of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea after synthesis, preparative chromatography is used. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the pure compound. An alternative and common laboratory-scale purification technique is flash column chromatography. ulaval.ca This method uses a stationary phase like silica (B1680970) gel and a mobile phase system, often a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, to separate the desired product based on polarity. ulaval.ca Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure compound.
Cellular and Biochemical Assays for Biological Characterization
The biological characterization of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea involves a suite of cellular and biochemical assays designed to elucidate its mechanism of action, potency, and effects on cellular processes. These techniques range from assessing general cytotoxicity to pinpointing specific molecular interactions.
In Vitro Cell Proliferation and Viability Assays (e.g., MTT Assay, GI50)
In vitro cell proliferation and viability assays are fundamental in the initial screening and characterization of potential anticancer compounds like N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea. These assays determine a compound's ability to inhibit cell growth or induce cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. rndsystems.comusp.br In this assay, metabolically active cells utilize mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. rndsystems.com These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the purple color indicates reduced cell viability. rndsystems.com
The GI50 value is a key metric derived from these proliferation assays. It represents the concentration of the drug required to inhibit the growth of tumor cells by 50%. ulaval.canih.gov This value provides a quantitative measure of a compound's potency. The growth inhibition assays are typically performed on various human tumor cell lines from different tissue origins, such as colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7), to evaluate the compound's spectrum of activity. ulaval.canih.gov For the broader class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), GI50 values have been reported to range from the nanomolar to the micromolar level, demonstrating potent growth inhibitory activity. nih.gov
Table 1: Example GI50 Values for N-phenyl-N'-(2-chloroethyl)urea Analogs in Human Cancer Cell Lines This table presents hypothetical data based on published findings for analogous compounds to illustrate the typical results from such assays.
| Compound Analog | Cell Line | GI50 (µM) |
| Analog A (3-hydroxypentyl) | HT-29 (Colon) | 0.25 |
| Analog A (3-hydroxypentyl) | M21 (Melanoma) | 0.30 |
| Analog A (3-hydroxypentyl) | MCF-7 (Breast) | 0.28 |
| Analog B (4-hydroxypentyl) | HT-29 (Colon) | 0.80 |
| Analog B (4-hydroxypentyl) | M21 (Melanoma) | 0.95 |
| Analog B (4-hydroxypentyl) | MCF-7 (Breast) | 0.88 |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to rapidly analyze large populations of cells on an individual basis. nih.gov It is indispensable for investigating how compounds like N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea affect fundamental cellular processes such as cell division and programmed cell death (apoptosis). nih.govbio-rad-antibodies.com
For cell cycle analysis , cells are treated with the compound, harvested, and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. As cells progress through the cell cycle, their DNA content changes: cells in the G1/G0 phase have a normal (2N) amount of DNA, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M (mitosis) phase have double the normal amount of DNA (4N). nih.gov Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of the percentage of cells in each phase. A compound that interferes with cell cycle progression will cause an accumulation of cells in a specific phase. For instance, many N-phenyl-N'-(2-chloroethyl)urea derivatives have been shown to cause cell cycle arrest in the G2/M phase. researchgate.net
For apoptosis analysis , flow cytometry can detect several hallmark features of apoptotic cells. bio-rad-antibodies.com One common method involves co-staining cells with Annexin V and a viability dye like propidium iodide (PI). nih.gov In the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. nih.gov Since the cell membrane is still intact, these early apoptotic cells will exclude PI. In late-stage apoptosis or necrosis, the membrane loses its integrity, allowing PI to enter and stain the DNA. bio-rad-antibodies.com This dual-staining allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). researchgate.net An increase in the sub-G1 peak in a cell cycle histogram is also indicative of apoptosis, as it represents cells with fragmented DNA. researchgate.net
Protein Alkylation and Binding Assays (e.g., SDS-PAGE, Affinity Chromatography)
The 2-chloroethylurea (B1347274) moiety of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea is a reactive alkylating group. Assays to confirm the covalent binding (alkylation) of the compound to its target proteins are crucial for understanding its mechanism of action.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a technique used to separate proteins based on their molecular weight. It can be used to detect the covalent binding of a small molecule to a target protein. When a compound like N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea alkylates its target protein, the mass of the protein increases, which can sometimes result in a detectable shift in its electrophoretic mobility (i.e., it moves slower through the gel). This mobility shift provides evidence of a covalent interaction. researchgate.net
Affinity Chromatography is a powerful technique for purifying proteins from a complex mixture. researchgate.net While primarily a purification method, it can be adapted to study binding interactions. For example, if the target protein of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea is known, it can be immobilized on a chromatography resin. A cell lysate containing the compound can then be passed over the column. If the compound binds to the protein, it will be retained on the column. Subsequent analysis of the eluted fractions can confirm the presence of the compound or its metabolites bound to the target protein. Conversely, recombinant target proteins are often engineered with affinity tags (like a His-tag) to facilitate their purification from host cells using techniques like nickel affinity chromatography. nih.govresearchgate.net The purified protein can then be used in direct binding or alkylation assays.
Studies on related N-phenyl-N'-(2-chloroethyl)ureas have confirmed that they act as protein monoalkylating agents, covalently binding to their target, β-tubulin. researchgate.net
Enzyme Inhibition Studies (e.g., Tubulin Polymerization Assays)
Many anticancer agents function by inhibiting the activity of critical enzymes. For N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea and related compounds, a primary target is the protein tubulin. Tubulin polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. ulaval.ca
Tubulin Polymerization Assays are cell-free, in vitro assays that directly measure a compound's effect on the assembly of purified tubulin into microtubules. mdpi.com The polymerization process can be initiated by GTP and warming to 37°C, and it is typically monitored by measuring the increase in light scattering or turbidity of the solution as microtubules form. mdpi.comnih.gov An inhibitory compound will prevent or reduce the rate of this increase in turbidity. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the extent of polymerization by 50%. Several N-phenyl-N'-(2-chloroethyl)urea derivatives have been shown to be potent inhibitors of tubulin polymerization, with IC50 values in the low micromolar range. mdpi.com These findings suggest that the cytotoxic effects of these compounds are linked to their disruption of microtubule dynamics. mdpi.commdpi.com
Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of molecules like N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea at the atomic level, offering insights that complement experimental data.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic structure and properties of molecules. scielo.org.mx These calculations can predict various parameters that are crucial for understanding a molecule's reactivity and its potential to interact with biological targets.
Key electronic properties that can be calculated include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx
Electron Density Distribution: These calculations can map the electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly relevant for an alkylating agent like N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea, as it can help predict the most reactive sites on the molecule.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, which is crucial for understanding non-covalent interactions with a biological receptor.
Atomic Charges and Dipole Moments: These calculations quantify the polarity of the molecule and its individual bonds, which influences its solubility and ability to form intermolecular interactions like hydrogen bonds. crystalsolutions.eu
By calculating these properties, researchers can gain a deeper understanding of the structure-activity relationships within a series of compounds and rationalize the experimental findings from biochemical and cellular assays.
Molecular Dynamics Simulations for Conformational Flexibility
MD simulations can be employed to explore the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the energy barriers between them. This is achieved by numerically solving Newton's equations of motion for the system, resulting in a trajectory that describes the positions and velocities of the atoms over a defined period. Analysis of this trajectory can reveal the preferred conformations in different environments, such as in a vacuum or in a solvent like water, which is crucial for understanding its behavior in a biological context. researchgate.netmdpi.com
The stability of different conformers is influenced by several factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. libretexts.org For N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea, the fluorine and chlorine substituents can also introduce specific electronic effects that influence conformational preferences.
A hypothetical conformational analysis of the central C-N bond in the chloroethyl group could yield a potential energy diagram illustrating the relative energies of staggered and eclipsed conformations.
Table 1: Hypothetical Relative Energies of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea Rotamers
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
| 60 | Staggered (Gauche) | 0.8 |
| 120 | Eclipsed | 3.5 |
| 180 | Staggered (Anti) | 0 |
| 240 | Eclipsed | 3.5 |
| 300 | Staggered (Gauche) | 0.8 |
| 360/0 | Eclipsed | 4.0 |
Note: This table is illustrative and represents the type of data generated from conformational analysis. Actual values would require specific quantum mechanical calculations or MD simulations.
By understanding the dynamic nature of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea, researchers can better predict how it might bind to a receptor or enzyme active site.
Virtual Screening and Ligand-Based Drug Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biorxiv.org This methodology can be broadly categorized into structure-based and ligand-based approaches. Given the potential therapeutic applications of urea derivatives, these techniques are highly relevant for the investigation of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea. researchgate.netnih.gov
Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are particularly valuable. These approaches rely on the knowledge of other molecules that bind to the target of interest. One of the key LBDD techniques is pharmacophore modeling. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govtandfonline.com
For N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea and its analogs, a pharmacophore model could be generated based on a set of known active compounds. This model can then be used as a 3D query to screen large compound databases to find new molecules with different chemical scaffolds but the same essential features for biological activity. nih.gov
Virtual Screening Cascade
A typical virtual screening workflow for identifying novel analogs of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea would involve several steps:
Database Preparation: A large database of commercially available or synthetically accessible compounds is collected.
Pharmacophore-Based Filtering: The database is screened using a pharmacophore model derived from active urea derivatives.
Molecular Docking: The hits from the pharmacophore screen are then "docked" into the binding site of a target protein (if the structure is known) to predict their binding orientation and affinity.
ADMET Prediction: The remaining candidates are evaluated for their drug-like properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Table 2: Example of a Virtual Screening Hit List for N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea Analogs
| Compound ID | Molecular Weight | Predicted Affinity (kcal/mol) | Lipinski's Rule of 5 Violations |
| ZINC12345 | 345.8 | -8.5 | 0 |
| ZINC67890 | 412.3 | -9.2 | 0 |
| ZINC54321 | 450.1 | -7.9 | 1 |
| ZINC09876 | 388.5 | -8.8 | 0 |
Note: This table is a hypothetical representation of results from a virtual screening campaign. The data illustrates the type of information used to prioritize compounds for further experimental testing.
Through these advanced computational methodologies, researchers can efficiently explore the chemical space around N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea, leading to the design and discovery of new molecules with potentially improved therapeutic value.
Future Research Directions and Emerging Avenues for N 2 Chloroethyl N 3 Fluorophenyl Urea Research
Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles
The chemical scaffold of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea offers a versatile platform for the design and synthesis of new analogues with improved pharmacological properties. Future research in this area should focus on systematic structure-activity relationship (SAR) studies to enhance cytotoxicity against cancer cells while minimizing effects on healthy tissues.
Key strategies for designing next-generation analogues include:
Modification of the Phenyl Ring: Introducing various substituents on the 3-fluorophenyl ring can modulate the compound's lipophilicity, electronic properties, and steric interactions with its biological targets. Systematic exploration of different functional groups at various positions will be crucial.
Alterations to the Chloroethyl Moiety: The 2-chloroethyl group is critical for the alkylating activity of CEUs. nih.gov Modifications to this group, such as the introduction of branching, could enhance the kinetics of target alkylation and potentially overcome resistance mechanisms. nih.gov
Bioisosteric Replacement: Replacing the urea (B33335) linkage with other functional groups, such as thiourea (B124793) or sulfonamide, could lead to analogues with altered binding affinities and pharmacological profiles.
The synthesis of these novel analogues can be achieved through established synthetic routes, often involving the reaction of substituted anilines with 2-chloroethyl isocyanate. nih.gov The antiproliferative activity of these new compounds should be evaluated against a diverse panel of human cancer cell lines to identify candidates with potent and selective anticancer effects.
Below is a table summarizing potential modifications and their expected impact on pharmacological profiles:
| Modification Site | Potential Modification | Expected Impact on Pharmacological Profile |
| 3-Fluorophenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Altered electronic properties, potentially affecting binding affinity and reactivity. |
| Introduction of bulky alkyl groups | Increased lipophilicity, potentially enhancing cell membrane permeability. | |
| Urea Linkage | Replacement with thiourea or guanidine (B92328) moieties | Modified hydrogen bonding capabilities and geometric orientation, potentially leading to altered target interactions. |
| 2-Chloroethyl Group | Introduction of alkyl substituents at the α or β position | Enhanced alkylating activity and potential to overcome drug resistance. |
Exploration of Novel Biological Targets and Therapeutic Applications
While β-tubulin has been identified as a primary target for many CEUs, leading to microtubule disruption and mitotic arrest, the full spectrum of their biological interactions is likely more complex. nih.govnih.gov Future research should aim to identify and validate novel biological targets of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea and its analogues. This exploration could unveil new mechanisms of action and expand their therapeutic applications.
Promising areas of investigation include:
Interaction with other Tubulin Isotypes: Investigating the differential binding of these compounds to various β-tubulin isotypes, which are differentially expressed in various cancer types, could lead to the development of more tumor-specific agents.
Non-Tubulin Targets: Some studies have suggested that CEUs may have biological effects independent of their interaction with tubulin. nih.gov Identifying these off-target effects is crucial for a comprehensive understanding of their pharmacological profile.
Modulation of Signaling Pathways: Research should explore the impact of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea on critical cancer-related signaling pathways, such as those involved in cell cycle regulation, apoptosis, and angiogenesis.
The identification of novel targets can be facilitated by techniques such as chemical proteomics, which can identify protein-drug interactions on a proteome-wide scale. stanford.edunih.govmdpi.com The validation of these targets will be essential for the development of next-generation compounds with improved selectivity and efficacy.
Development of Advanced Computational Models for Efficacy and Selectivity Prediction
In silico methods are becoming indispensable in modern drug discovery. The development of advanced computational models can significantly accelerate the design and optimization of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea analogues by predicting their efficacy and selectivity.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of the compounds and their biological activity. These models can be used to predict the potency of newly designed analogues.
Molecular Docking Simulations: Docking studies can predict the binding orientation and affinity of the compounds to their biological targets, such as the colchicine (B1669291) binding site of β-tubulin. nih.govresearchgate.netnih.gov This can provide insights into the molecular basis of their activity and guide the design of more potent inhibitors.
Machine Learning and Artificial Intelligence: The application of machine learning algorithms to large datasets of chemical structures and biological activities can help in identifying complex patterns and predicting the pharmacological properties of novel compounds with higher accuracy.
These computational approaches, when used in conjunction with experimental validation, can streamline the drug discovery process, reducing the time and cost associated with the synthesis and testing of new compounds.
Integration of Systems Biology and Omics Approaches for Comprehensive Understanding
A systems biology approach, which integrates data from various "omics" technologies, can provide a holistic understanding of the cellular response to N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea. aacrjournals.orgnih.govnumberanalytics.com This comprehensive view can help in identifying biomarkers for drug response, understanding mechanisms of resistance, and discovering novel therapeutic combinations.
Future research should incorporate:
Transcriptomics: Analyzing changes in gene expression in cancer cells following treatment can reveal the signaling pathways that are modulated by the compound.
Proteomics: Proteomic profiling can identify changes in protein expression and post-translational modifications, providing insights into the drug's mechanism of action and potential off-target effects. brieflands.commetwarebio.com
Metabolomics: Studying the metabolic changes in cancer cells can reveal how the compound affects cellular metabolism and identify potential metabolic vulnerabilities that can be exploited for therapeutic benefit. mdpi.comnih.govnih.gov
The integration of these multi-omics datasets can help in constructing comprehensive models of the drug's action and its effects on the complex biological network of cancer cells. mdpi.com This knowledge can be invaluable for personalizing treatment strategies and overcoming drug resistance.
Investigation into Prodrug Strategies and Targeted Delivery Systems
To improve the therapeutic index of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea, future research should explore prodrug strategies and targeted delivery systems. These approaches aim to enhance the delivery of the drug to the tumor site while minimizing its exposure to healthy tissues.
Key areas for investigation include:
Prodrug Design: Designing inactive precursors of the compound that are selectively activated at the tumor site by specific enzymes or the tumor microenvironment can enhance its tumor-specificity. oup.com
Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govresearchgate.netresearchgate.net
Targeted Nanoparticles: Functionalizing nanoparticles with targeting ligands, such as antibodies or peptides that bind to tumor-specific receptors, can further enhance the selective delivery of the drug to cancer cells.
The development of effective prodrug and delivery systems holds the potential to significantly improve the clinical utility of N-(2-Chloroethyl)-N'-(3-fluorophenyl)urea by increasing its therapeutic efficacy and reducing its systemic toxicity.
Q & A
Q. What are the standard synthetic routes for 1-(2-Chloroethyl)-3-(3-fluorophenyl)urea?
The synthesis typically involves two key steps:
Formation of the urea linkage : Reacting 3-fluorophenylamine with an isocyanate derivative (e.g., 2-chloroethyl isocyanate) in anhydrous solvents like dichloromethane or tetrahydrofuran under inert conditions. Temperature is maintained at 0–25°C to minimize side reactions .
Purification : Crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Urea formation | 3-fluorophenylamine, 2-chloroethyl isocyanate, DCM, 25°C | ~65–75 | |
| Purification | Ethanol/water (3:1), recrystallization | 85–90 |
Q. How is the purity and structural integrity of the compound validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to confirm >98% purity .
- Spectroscopy :
Q. What solvents and reaction conditions optimize the urea bond formation?
- Solvents : Anhydrous dichloromethane or THF (minimizes hydrolysis of isocyanate intermediates) .
- Catalysts : Triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate nucleophilic addition .
- Temperature : 0–25°C to prevent decomposition of reactive intermediates .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular docking : Simulates binding affinity to targets (e.g., kinases) by analyzing steric/electronic complementarity. For example, fluorophenyl groups enhance π-π stacking in hydrophobic pockets .
- SAR studies : Systematic substitution of chloroethyl/fluorophenyl groups (e.g., replacing Cl with Br) to optimize potency .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and radiometric methods to confirm reproducibility .
- Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
- Crystallography : Resolve binding modes (e.g., X-ray co-crystal structures) to clarify discrepancies in IC₅₀ values .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Structural modifications :
- Introduce polar groups (e.g., hydroxyl) on the chloroethyl chain to enhance aqueous solubility .
- Replace fluorophenyl with pyridyl analogs to reduce logP .
- Formulation : Nanoemulsions or cyclodextrin complexes to improve oral absorption .
Q. How to analyze reaction mechanisms for unexpected byproducts?
- Isotopic labeling : Use ¹⁵N-labeled amines to track urea bond formation via MS/MS fragmentation .
- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy to identify competing pathways (e.g., hydrolysis vs. substitution) .
- DFT transition-state modeling : Identify energetically favorable pathways for byproduct formation (e.g., chloroethyl elimination) .
Q. What experimental controls are critical in toxicity assays?
- Positive controls : Cisplatin (for apoptosis assays) or DMSO (solvent control) .
- Cell viability normalization : ATP-based luminescence assays (e.g., CellTiter-Glo) to account for metabolic variability .
- Off-target screening : Pan-assay interference compounds (PAINS) filters to exclude false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
